7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol
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Overview
Description
7-Nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol is a chemical compound with the molecular formula C9H6N4O3S . It has an average mass of 250.234 Da and a monoisotopic mass of 250.016068 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a triazolo ring fused with a benzothiazin ring. The molecule contains a nitro group at the 7th position and a hydroxyl group at the 9th position .Scientific Research Applications
Novel Triazole Derivatives: Patent Review (2008 – 2011)
Triazole derivatives, including the 7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol structure, have been explored for their potential in new drug development due to their broad range of biological activities. These compounds are of interest for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Significant research has been directed towards developing new synthesis methods and evaluating these compounds across various biological targets. The interest in triazole derivatives is partly due to the success of similar structures in pharmaceutical applications, prompting ongoing research into their potential uses in addressing new diseases and resistant strains of bacteria and viruses (Ferreira et al., 2013).
Benzothiazepine Derivatives: Pharmacological Profile
Benzothiazepine derivatives, closely related to the benzothiazin structure, have been recognized for their diverse bioactivities, including their role as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. These compounds have stimulated significant research into their synthetic methods, chemical transformations, and structure-activity relationships, highlighting their importance in drug research and potential as lead compounds for therapeutic development (Dighe et al., 2015).
Antifungal and Immunomodulating Activities
The antifungal and immunomodulating activities of 1,4-benzothiazine azole derivatives have been investigated, revealing a correlation between chemical characteristics and biological effectiveness. These studies highlight the potential for benzothiazine compounds in therapeutic applications, particularly through the enhancement of protective immune responses in addition to direct antifungal effects. The findings suggest a promising avenue for developing new treatments against fungal infections and possibly for enhancing immune system responses (Schiaffella & Vecchiarelli, 2001).
High-Energy Materials Research
In the realm of material science, the structural and thermolytic properties of nitro-triazole derivatives, such as NTO (5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one), have been extensively reviewed. Research focuses on crystal structure, solubility, crystallization, and applications of NTO and its salts as high-energy materials. This underscores the compound's potential in various applications beyond pharmacology, especially in developing new energetic materials with reduced sensitivity and better thermal stability (Singh & Felix, 2003).
Mechanism of Action
In terms of pharmacokinetics, the compound has a molecular formula of C9H6N4O3S and an average mass of 250.234 Da . Its predicted properties include a density of 1.9±0.1 g/cm3, a boiling point of 528.2±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has 7 hydrogen bond acceptors and 1 hydrogen bond donor .
Properties
IUPAC Name |
7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O3S/c14-8-6-3-5(13(15)16)1-2-7(6)17-9-10-4-11-12(8)9/h1-4,8,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPGNKJOKGQCKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(N3C(=NC=N3)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319801 |
Source
|
Record name | 7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24812980 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
663206-21-1 |
Source
|
Record name | 7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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